molecular formula C7H14O2S B13489304 Ethyl 2-mercapto-3-methylbutanoate

Ethyl 2-mercapto-3-methylbutanoate

Cat. No.: B13489304
M. Wt: 162.25 g/mol
InChI Key: DRHPVHQCDZJCNG-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-3-methylbutanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is notable for its fruity aroma and is used as a flavoring agent in various food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-mercapto-3-methylbutanoate can be synthesized through a Fischer esterification reaction. This involves the reaction of 3-methylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and thiols.

    Substitution: Amides and ethers.

Scientific Research Applications

Ethyl 2-mercapto-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl 2-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the ester group can undergo hydrolysis to release ethanol and 3-methylbutanoic acid, which can participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Methyl butyrate: Similar structure but with a methyl group instead of an ethyl group, also used in flavoring.

    Ethyl propionate: Another ester with a similar fruity odor.

Uniqueness

Ethyl 2-mercapto-3-methylbutanoate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters that lack this functional group .

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 3-methyl-2-sulfanylbutanoate

InChI

InChI=1S/C7H14O2S/c1-4-9-7(8)6(10)5(2)3/h5-6,10H,4H2,1-3H3

InChI Key

DRHPVHQCDZJCNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)S

Origin of Product

United States

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